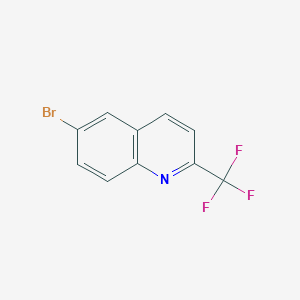![molecular formula C25H19N3O2 B065670 2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine CAS No. 185346-09-2](/img/structure/B65670.png)
2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
RPC1063 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study sphingosine 1-phosphate receptor biology.
Biology: Investigates immune cell trafficking and signaling pathways.
Medicine: Explores therapeutic potential in autoimmune diseases like multiple sclerosis and ulcerative colitis.
Industry: Potential applications in drug development and pharmacological research.
Mécanisme D'action
Mode of Action
It’s known that the compound can be used as a reactant in the synthesis of chiral ruthenium (ii)-pybox complexes . These complexes are used as catalysts for intramolecular C-H amination .
Biochemical Pathways
The compound’s involvement in the synthesis of chiral ruthenium (ii)-pybox complexes suggests it may play a role in catalytic processes, such as intramolecular c-h amination .
Result of Action
As a reactant in the synthesis of chiral ruthenium (II)-pybox complexes, it may contribute to the catalytic efficiency of these complexes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du RPC1063 implique plusieurs étapes, à partir de produits de départ disponibles dans le commerce. Les étapes clés incluent :
Formation de la structure de base : Cela implique la construction du noyau hétérocyclique par des réactions de cyclisation.
Fonctionnalisation : Introduction de groupes fonctionnels nécessaires à la liaison au récepteur.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée.
Méthodes de production industrielle
La production industrielle du RPC1063 suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Cela inclut :
Optimisation des conditions de réaction : Pour maximiser le rendement et minimiser les impuretés.
Utilisation de réacteurs à écoulement continu : Pour un meilleur contrôle des paramètres de réaction.
Systèmes de purification automatisés : Pour garantir une qualité de produit constante.
Analyse Des Réactions Chimiques
Types de réactions
RPC1063 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Conversion des groupes alcools en cétones ou en aldéhydes.
Réduction : Réduction des groupes nitro en amines.
Substitution : Halogénation ou alkylation des noyaux aromatiques.
Réactifs et conditions courantes
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Catalyseurs tels que le palladium sur charbon ou l'hydrogène gazeux.
Substitution : Réactifs comme l'hydrure de sodium ou les halogénures d'alkyle.
Principaux produits
Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent à la structure finale du RPC1063, chacun contribuant à son activité pharmacologique.
Applications de la recherche scientifique
RPC1063 a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier la biologie du récepteur du sphingosine-1-phosphate.
Biologie : Investigue le trafic des cellules immunitaires et les voies de signalisation.
Industrie : Applications potentielles dans le développement de médicaments et la recherche pharmacologique.
Mécanisme d'action
RPC1063 exerce ses effets en se liant sélectivement à S1PR1 et S1PR5. Cette liaison module les voies de signalisation impliquées dans le trafic des cellules immunitaires, réduisant la migration des lymphocytes vers les sites d'inflammation . L'action du composé sur ces récepteurs contribue à contrôler l'inflammation chronique et à soulager les symptômes de maladies comme la sclérose en plaques et la colite ulcéreuse .
Comparaison Avec Des Composés Similaires
Composés similaires
Fingolimod : Un autre modulateur du récepteur S1P utilisé dans la sclérose en plaques.
Siponimod : Cible sélectivement S1PR1 et S1PR5, similaire à RPC1063.
Ponesimod : Un modulateur sélectif du récepteur S1P avec des applications thérapeutiques similaires.
Unicité de RPC1063
RPC1063 est unique en raison de sa haute sélectivité et de sa puissance pour S1PR1 et S1PR5, ce qui se traduit par moins d'effets hors cible et un meilleur profil de sécurité par rapport aux autres modulateurs du récepteur S1P .
Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !
Propriétés
IUPAC Name |
(3aR,8bS)-2-[6-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-3-8-16-14(6-1)12-20-22(16)27-24(29-20)18-10-5-11-19(26-18)25-28-23-17-9-4-2-7-15(17)13-21(23)30-25/h1-11,20-23H,12-13H2/t20-,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSJUFJXCHHRHW-LUKWVAJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=N[C@@H]6[C@H](O5)CC7=CC=CC=C67 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442926 | |
| Record name | (3aS,8aR,3a'S,8a'R)-2,2'-(Pyridine-2,6-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185346-09-2 | |
| Record name | (3aS,8aR,3a'S,8a'R)-2,2'-(Pyridine-2,6-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185346-09-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does indane-pybox interact with silver(I) ions, and what types of complexes are formed?
A1: Indane-pybox acts as a bidentate ligand, coordinating to silver(I) ions through the nitrogen atoms of the pyridine ring and one of the oxazoline rings. This interaction leads to the formation of both mononuclear and dinuclear silver(I) complexes. [] The exact structure of the complex depends on factors such as the counterion present and the molar ratio of silver salt to indane-pybox used during synthesis. For example, the reaction of AgCF3SO3 with indane-pybox in a 1:1 ratio yields the mononuclear complex [Ag(indane-pybox)2][BF4], while a 1:2 ratio leads to the dinuclear species [Ag2(indane-pybox)3][CF3SO3]2. [] The structures of these complexes were confirmed by single-crystal X-ray diffraction analysis and solution-state NMR studies. []
Q2: Were the synthesized silver(I)-indane-pybox complexes tested for catalytic activity, and what were the results?
A2: Yes, the dinuclear silver(I) complex [Ag2(indane-pybox)3][CF3SO3]2 was investigated as a potential catalyst for the asymmetric addition of phenylacetylene to N-benzylideneaniline. [] Unfortunately, the complex showed limited catalytic activity in this reaction, suggesting that further optimization of the reaction conditions or exploration of alternative substrates may be necessary to achieve significant enantioselectivity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


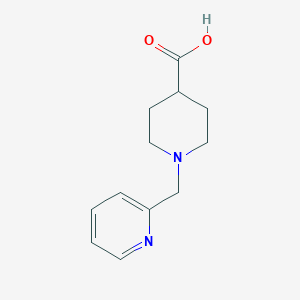
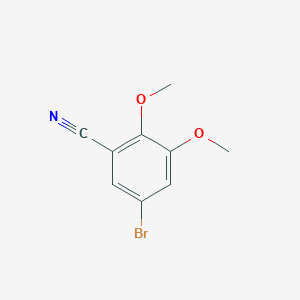
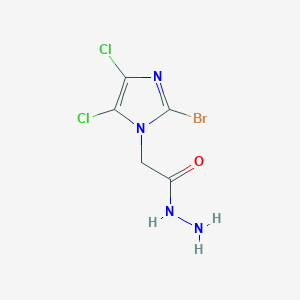
![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)
![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)
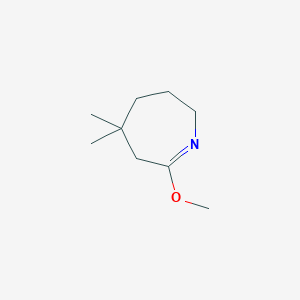
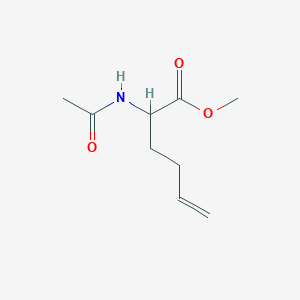


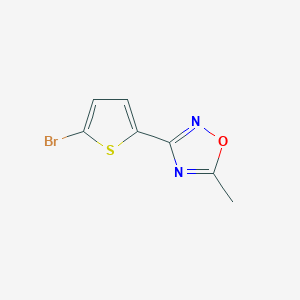
![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)

![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine](/img/structure/B65620.png)
